Product packaging for 3-Methoxy-4-nitrobenzimidamide(Cat. No.:CAS No. 878156-44-6)

3-Methoxy-4-nitrobenzimidamide

Cat. No.: B8812079
CAS No.: 878156-44-6
M. Wt: 195.18 g/mol
InChI Key: DFVWAEYKVLCDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-nitrobenzimidamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and chemical biology. As an amidine derivative, it features a benzimidamide core structure substituted with a methoxy group and a nitro group, which are known to influence the molecule's electronic properties and binding affinity . This structure suggests potential as a key intermediate or building block in the synthesis of more complex molecules. Researchers value this compound for its potential application in developing enzyme inhibitors . Amidines are known to interact with a variety of biological targets, such as proteases, and the specific substitution pattern on the benzene ring may allow for fine-tuning of selectivity and potency . The nitro group also offers a versatile handle for further chemical transformations, enabling its use in creating diverse chemical libraries for high-throughput screening. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O3 B8812079 3-Methoxy-4-nitrobenzimidamide CAS No. 878156-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

878156-44-6

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

3-methoxy-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C8H9N3O3/c1-14-7-4-5(8(9)10)2-3-6(7)11(12)13/h2-4H,1H3,(H3,9,10)

InChI Key

DFVWAEYKVLCDCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=N)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 4 Nitrobenzimidamide

Established Synthetic Routes to Substituted Benzimidamides

The formation of the benzimidamide functional group is a key transformation for which several reliable methods have been developed. These routes typically start from either a benzonitrile (B105546) or a benzamide (B126) derivative.

Nitrile-Hydroxylamine Condensation Approaches

The reaction between a nitrile and an amine is a fundamental method for forming amidines. A common variant for producing N'-hydroxy-substituted benzimidamides involves the condensation of a benzonitrile with hydroxylamine (B1172632). acs.org This approach is widely applicable for the synthesis of amidoximes, which are key intermediates and can be considered a subset of substituted amidines. nih.gov

The general procedure involves refluxing the nitrile with hydroxylamine hydrochloride in a suitable solvent system, often a mixture of ethanol (B145695) and water, with a base such as sodium carbonate to neutralize the hydrochloride salt. nih.gov For the specific synthesis of 3-Methoxy-4-nitrobenzimidamide, the required precursor is 3-methoxy-4-nitrobenzonitrile. The reaction proceeds via nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group.

A related synthesis of 4-Bromo-N'-hydroxy-3-methoxybenzimidamide was achieved with a 98% yield by reacting the corresponding nitrile with hydroxylamine hydrochloride in an ethanol/water solution. nih.gov

Amide-Based Synthesis Pathways

Amide-based routes offer an alternative pathway to benzimidamides. These methods typically involve the activation of the amide carbonyl group, making it susceptible to nucleophilic attack by an amine. While conventional methods for converting amides to amidines can require harsh conditions, modern techniques have been developed to facilitate this transformation under milder conditions. beilstein-journals.org

One such method involves the use of a dehydrative condensation agent. For instance, a one-pot synthesis of N-substituted amidoximes from secondary amides has been developed using a triphenylphosphine-iodine (Ph₃P–I₂) mediated system in the presence of a base like triethylamine. rsc.org The reaction proceeds by activating the amide, which is then condensed with hydroxylamine hydrochloride. rsc.org This method can be adapted from carboxylic acids in a one-pot procedure by first forming the amide in situ followed by the condensation step. rsc.org

The precursor for this pathway, 3-Methoxy-4-nitrobenzamide (B1366988), can be synthesized in high yield (88-97%) from 3-methoxy-4-nitrobenzoic acid. The synthesis involves converting the carboxylic acid to its acid chloride using oxalyl chloride and a catalytic amount of DMF in THF, followed by reaction with ammonia (B1221849) gas. chemicalbook.com

Multi-step Linear Syntheses

The synthesis of this compound is inherently a multi-step process, starting from simpler, commercially available substituted benzenes. The order of synthetic steps is crucial to ensure correct regiochemistry and functional group compatibility. beilstein-journals.org

A plausible linear synthesis could start from 3-methoxy-4-nitrobenzoic acid. This starting material can be converted to the key intermediate, 3-methoxy-4-nitrobenzamide, as described previously. chemicalbook.com Alternatively, the benzoic acid can be converted to 3-methoxy-4-nitrobenzonitrile. chemicalbook.com This nitrile can then be subjected to condensation with hydroxylamine to yield the target N'-hydroxy-3-methoxybenzimidamide. nih.gov

Another potential multi-step route begins with 3-nitro-4-X-benzoic acid (where X is a halogen). This can be converted to a benzanilide (B160483) derivative, which then undergoes reaction with methanol (B129727) in the presence of a base to yield a 3-nitro-4-methoxybenzanilide intermediate. google.com While this specific patent focuses on producing 3-amino-4-methoxybenzanilide (B94723) via a subsequent reduction, the initial steps illustrate a viable pathway for constructing the 3-methoxy-4-nitrobenzoyl core from alternative precursors. google.com

StepStarting MaterialReagentsIntermediate/ProductReference
Route A
13-Methoxy-4-nitrobenzoic acid1. (COCl)₂, DMF (cat.) 2. NH₃3-Methoxy-4-nitrobenzamide chemicalbook.com
23-Methoxy-4-nitrobenzamideActivation/Dehydration reagentsThis compound rsc.org
Route B
13-Methoxy-4-nitrobenzoic acid1. (COCl)₂, DMF (cat.) 2. NH₃ (aq) -> Amide -> Dehydration3-Methoxy-4-nitrobenzonitrile chemicalbook.com
23-Methoxy-4-nitrobenzonitrileNH₂OH·HCl, Na₂CO₃, EtOH/H₂ON'-Hydroxy-3-methoxybenzimidamide nih.gov

Optimized Reaction Conditions for this compound Preparation

Optimizing reaction conditions such as solvent, catalyst, and temperature is critical for maximizing yield and purity while minimizing reaction time.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence reaction rates and outcomes in organic synthesis. rsc.orgnih.gov For amidine synthesis, polar solvents are generally preferred. In the synthesis of N'-hydroxybenzimidamides from nitriles, a mixture of ethanol and water is commonly used, which effectively dissolves both the organic substrate and the inorganic reagents like hydroxylamine hydrochloride and sodium carbonate. nih.gov

In amide-based syntheses using Ph₃P–I₂ mediation, dichloromethane (B109758) (CH₂Cl₂) is an effective solvent. rsc.org For the preparation of the 3-methoxy-4-nitrobenzamide precursor, tetrahydrofuran (B95107) (THF) is used for the initial acid chloride formation, providing a non-protic environment for the reaction with oxalyl chloride. chemicalbook.com

Catalysis in Amidamide Formation

Both acid and base catalysis are frequently employed in the synthesis of amidines and related compounds. In the nitrile-hydroxylamine condensation, a base (e.g., sodium carbonate or triethylamine) is essential to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the attack on the nitrile. nih.govrsc.org

In recent years, transition metal catalysis has emerged as a powerful tool for amidine synthesis. Copper-catalyzed protocols have been developed for the addition of amines to nitriles. mdpi.comsciforum.net For example, a system using CuCl, Cs₂CO₃ as a base, and 2,2'-bipyridine (B1663995) as a ligand in 2,2,2-trifluoroethanol (B45653) (TFE) solvent effectively catalyzes the formation of N-substituted amidines at 100 °C. mdpi.comsciforum.net Nickel(0) catalysts have also been used to synthesize amidines from nitriles under mild conditions (50 °C) via an intermediate methyl imidate. acs.org While these methods are typically used for N-alkyl or N-aryl amidines, they highlight the potential for catalytic approaches.

Lewis acids like aluminum chloride (AlCl₃) have also been used to catalyze the reaction of nitriles with amines to form amidine derivatives. nih.govresearchgate.net The choice of catalyst can significantly affect reaction conditions and substrate scope.

ConditionNitrile-Hydroxylamine RouteAmide-Activation Route
Solvent EtOH / H₂O nih.govDichloromethane (CH₂Cl₂) rsc.org
Catalyst/Base Sodium Carbonate nih.govTriethylamine rsc.org
Temperature Reflux nih.gov0 °C to Room Temp rsc.org
Key Reagent Hydroxylamine Hydrochloride nih.govPh₃P–I₂, Hydroxylamine HCl rsc.org

Green Chemistry Approaches to Synthesis

One of the primary starting materials for the synthesis of this compound is 3-methoxy-4-nitrobenzonitrile. The conversion of a nitrile to an amidine, a key step, can be made greener by carefully selecting solvents and catalysts. Traditional methods often rely on strong acids and anhydrous conditions, which can be hazardous and generate significant waste. numberanalytics.com

Modern approaches advocate for the use of more environmentally benign solvents, such as water or recyclable ionic liquids, and the development of reusable catalysts. For instance, the use of water-soluble catalysts, like certain copper(II) complexes, has been shown to be effective in the synthesis of N-substituted amides from nitriles and could potentially be adapted for amidine synthesis. scielo.br Such catalysts can often be recovered from the aqueous reaction mixture and reused, reducing waste and cost. scielo.br

Another green approach involves the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts compared to conventional heating methods. google.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazoles, and represents a promising avenue for the greener synthesis of this compound. google.com

The table below summarizes potential green chemistry strategies applicable to the synthesis of this compound.

StrategyDescriptionPotential Advantage
Use of Greener Solvents Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable solvents.Reduced environmental impact and improved safety.
Catalyst Innovation Development and use of non-toxic, recyclable catalysts (e.g., biocatalysts, solid-supported catalysts). scielo.brMinimized waste, lower catalyst loading, and easier product purification. scielo.br
Microwave-Assisted Synthesis Utilizing microwave energy to accelerate chemical reactions. google.comShorter reaction times, increased yields, and reduced side reactions. google.com
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Minimized waste generation.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical in the synthesis of this compound to ensure the desired functional group transformations occur at the correct positions on the aromatic ring, especially given the presence of both a methoxy (B1213986) and a nitro group.

The synthesis typically starts from 3-methoxy-4-nitrobenzoic acid or its corresponding nitrile. The Pinner reaction is a classical method for converting nitriles to imidates, which are then treated with ammonia to yield the amidine. numberanalytics.com The regioselectivity of this reaction is generally high for the conversion of the nitrile group without affecting the methoxy or nitro substituents on the benzene (B151609) ring.

However, the conditions of the Pinner reaction, which traditionally involve passing dry hydrogen chloride gas through a solution of the nitrile in an alcohol, can be harsh. dcu.ie Alternative, milder methods for amidine synthesis are therefore desirable.

One such alternative involves the reaction of the corresponding amide, 3-methoxy-4-nitrobenzamide, with a dehydrating agent and hydroxylamine, followed by reduction. While this route leads to an N-hydroxy-benzimidamide, subsequent steps would be required to obtain the target compound. rsc.org

The inherent electronic properties of the substituents on the benzene ring guide the regioselectivity of any further electrophilic or nucleophilic aromatic substitution reactions, though such reactions are not typically part of the direct synthesis of the amidine from the nitrile. The electron-donating methoxy group and the electron-withdrawing nitro group direct incoming electrophiles to specific positions, a factor that would be crucial if modifying the aromatic ring were a synthetic goal.

The following table outlines key considerations for achieving chemo- and regioselectivity in the synthesis of this compound.

Synthetic StepKey ChallengeStrategy for Selectivity
Amidine formation from nitrile Potential side reactions or degradation under harsh acidic conditions.Use of milder reagents and conditions for the Pinner reaction or alternative amidine synthesis protocols.
Protection of functional groups The nitro and methoxy groups may be sensitive to certain reagents.Selection of reaction conditions that are compatible with the existing functional groups.
Purification Separation of the desired product from starting materials and byproducts.Chromatographic techniques or selective crystallization.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a preparative or pilot-plant scale (kilograms) introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Reaction Conditions and Safety: Reactions that are easily managed in a laboratory setting, such as those involving highly exothermic processes or the use of hazardous reagents like strong acids, require careful engineering controls on a larger scale. For instance, the Pinner reaction's use of anhydrous HCl gas necessitates specialized equipment for handling and scrubbing corrosive gases. Heat management becomes critical, requiring jacketed reactors with efficient cooling systems to prevent runaway reactions.

Reagent and Solvent Selection: The cost and environmental impact of reagents and solvents become more significant at a larger scale. Solvents used in laboratory-scale synthesis may be too expensive or difficult to handle and dispose of in bulk. Therefore, process optimization for scale-up often involves identifying more economical and environmentally friendly solvent alternatives. The efficiency of solvent recovery and recycling is also a key economic and environmental consideration.

Work-up and Purification: Purification methods that are straightforward in the lab, such as column chromatography, can be impractical and costly for large quantities. On a preparative scale, crystallization is the preferred method of purification. Therefore, the development of a robust crystallization procedure that provides the desired product in high purity and yield is a critical aspect of process development. This involves screening various solvent systems and optimizing conditions such as temperature, cooling rate, and agitation.

Process Control and Monitoring: At a larger scale, real-time monitoring of the reaction progress is essential for ensuring consistency and safety. Process analytical technology (PAT) tools, such as in-situ infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), can be implemented to track the consumption of starting materials and the formation of the product.

The table below details some of the key parameters to consider when scaling up the synthesis of this compound.

ParameterLaboratory Scale ConsiderationPreparative Scale Consideration
Reagent Handling Manual addition of reagents.Automated dosing systems for controlled addition of reagents, especially hazardous ones.
Heat Transfer Simple heating mantles or ice baths.Jacketed reactors with precise temperature control and efficient heat exchange.
Mixing Magnetic stir bars.Overhead mechanical stirrers with appropriate impeller design to ensure homogeneity.
Purification Column chromatography.Development of a robust crystallization process for purification.
Process Safety Standard laboratory fume hood.Comprehensive process hazard analysis (PHA) and implementation of appropriate safety measures.

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 4 Nitrobenzimidamide

Reactivity at the Imidamide Functionality

The imidamide group, R-C(=NH)NH2, is a nitrogenous analog of a carboxylic acid and possesses two nucleophilic nitrogen atoms, making it a versatile handle for chemical modifications. Its reactivity is central to the synthesis of more complex molecules.

The nitrogen atoms of the imidamide group are nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing various substituents, thereby modifying the compound's properties.

N-Alkylation: The reaction with alkylating agents, such as alkyl halides or sulfates, typically occurs in the presence of a base to deprotonate one of the nitrogen atoms, enhancing its nucleophilicity. The position of alkylation (on the NH2 group or the =NH group) can often be controlled by the reaction conditions. The N-alkylation of related nitrogen heterocycles like benzimidazoles is a well-established process, often proceeding by deprotonation followed by nucleophilic attack on an alkyl halide. tsijournals.com This serves as a strong predictive model for the reactivity of 3-Methoxy-4-nitrobenzimidamide.

N-Acylation: Acylation is typically achieved using acylating agents like acid chlorides or acid anhydrides. These reactions are fundamental in organic synthesis for the formation of amide bonds. nih.gov Efficient N-acylation of related heterocyclic systems, such as benzimidazoles and indazoles, has been demonstrated using various methods, including electrochemical approaches and specialized acylating agents like N-acylbenzotriazoles. organic-chemistry.orgsemanticscholar.org These methods provide a framework for the expected N-acylation reactions of this compound.

Reaction TypeReagent ClassTypical ConditionsProduct
N-Alkylation Alkyl Halides (e.g., CH₃I, C₂H₅Br)Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF)N-Alkyl Imidamide
N-Acylation Acid Chlorides (e.g., CH₃COCl)Base (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., CH₂Cl₂)N-Acyl Imidamide
N-Acylation Acid Anhydrides (e.g., (CH₃CO)₂O)Base or Catalyst, HeatN-Acyl Imidamide
N-Acylation N-AcylbenzotriazolesBase (e.g., NaH)N-Acyl Imidamide

Direct O-functionalization of an imidamide is not typical. Instead, this reactivity pathway involves its corresponding N-hydroxy derivative, an amidoxime (B1450833). wikipedia.org The amidoxime of the title compound, N'-hydroxy-3-methoxy-4-nitrobenzimidamide, is a key intermediate. Amidoximes are commonly synthesized from the corresponding nitrile (3-methoxy-4-nitrobenzonitrile) by reaction with hydroxylamine (B1172632). nih.gov This conversion is a crucial step for accessing a range of heterocyclic systems.

The general synthesis involves treating the nitrile precursor with hydroxylamine hydrochloride in the presence of a base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

PrecursorReagentsSolventProduct
3-Methoxy-4-nitrobenzonitrileHydroxylamine hydrochloride (NH₂OH·HCl), Potassium tert-butoxide (KOtBu)DMSON'-hydroxy-3-methoxy-4-nitrobenzimidamide

The imidamide functionality, particularly after conversion to an amidoxime, is a powerful precursor for the synthesis of various nitrogen-containing heterocycles.

The synthesis of 1,2,4-oxadiazoles is one of the most important applications of amidoximes. rjptonline.org This transformation involves the reaction of an amidoxime with a one-carbon electrophile, which undergoes a cyclodehydration reaction. A variety of reagents can provide the necessary carbon atom to complete the five-membered ring.

Common synthetic strategies include:

Reaction with Acid Chlorides/Anhydrides: The amidoxime is first O-acylated by an acid chloride or anhydride. The resulting O-acylamidoxime intermediate then undergoes base- or heat-induced cyclization to form the 3,5-disubstituted 1,2,4-oxadiazole (B8745197). researchgate.net

Reaction with Aldehydes: Condensation of an amidoxime with an aldehyde, often under oxidative conditions, yields the 1,2,4-oxadiazole ring. nih.gov

Reaction with Nitriles: Catalyzed coupling of amidoximes with nitriles provides a direct route to 1,2,4-oxadiazoles. organic-chemistry.org

Amidoxime PrecursorReagentGeneral ConditionsHeterocyclic Product
N'-hydroxy-3-methoxy-4-nitrobenzimidamideAcyl Chloride (R-COCl)Pyridine or other base3-(3-Methoxy-4-nitrophenyl)-5-R-1,2,4-oxadiazole
N'-hydroxy-3-methoxy-4-nitrobenzimidamideAldehyde (R-CHO)Oxidizing agent (e.g., I₂, GO), heat3-(3-Methoxy-4-nitrophenyl)-5-R-1,2,4-oxadiazole
N'-hydroxy-3-methoxy-4-nitrobenzimidamideNitrile (R-CN)Acid catalyst (e.g., PTSA-ZnCl₂), heat3-(3-Methoxy-4-nitrophenyl)-5-R-1,2,4-oxadiazole

The synthesis of other important heterocyclic systems, such as benzimidazoles, can be achieved from this compound. This transformation, however, typically requires a preliminary modification of the nitro group on the aromatic ring, which is discussed in the following section. The reduction of the nitro group to an amine generates an ortho-diamine derivative, a classic precursor for benzimidazole (B57391) synthesis. organic-chemistry.orgrsc.org

Cyclization Reactions to Heterocyclic Systems

Transformations of the Nitro Group

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group. This reduction is a key strategic step in the synthesis of fused heterocyclic systems like benzimidazoles.

The reduction of aromatic nitro compounds to the corresponding anilines is a well-established transformation in organic chemistry, with numerous reagents capable of effecting this change with high efficiency. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.org

Metal-Acid Systems: Using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl, Acetic Acid). wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or ammonium (B1175870) sulfide can be used for selective reductions.

Dithionite (B78146) Reduction: Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for converting nitroarenes to anilines. organic-chemistry.org

The product of this reaction is 4-Amino-3-methoxybenzimidamide. This intermediate is primed for subsequent cyclization reactions. For instance, a highly efficient, one-pot method for synthesizing benzimidazoles involves the reduction of o-nitroanilines in the presence of an aldehyde. organic-chemistry.org In this scenario, the nitro group of this compound is reduced in situ to an amine, which then condenses with an aldehyde and cyclizes to form a 2-substituted benzimidazole derivative. This powerful strategy directly links the transformation of the nitro group to the formation of complex nitrogen-containing heterocycles. rsc.orgvinhuni.edu.vn

Reagent SystemTypical ConditionsProduct
H₂ / Pd-C Solvent (e.g., Ethanol (B145695), Ethyl Acetate), RT, 1 atm H₂4-Amino-3-methoxybenzimidamide
Iron (Fe) / HCl Aqueous Ethanol, Reflux4-Amino-3-methoxybenzimidamide
Sodium Dithionite (Na₂S₂O₄) Aqueous Ethanol, Heat4-Amino-3-methoxybenzimidamide
Tin(II) Chloride (SnCl₂) Concentrated HCl, RT4-Amino-3-methoxybenzimidamide

Catalytic Reduction to Amino Functionality

The selective reduction of the nitro group in this compound to a primary amine is a pivotal transformation, yielding 3-Methoxy-4-aminobenzimidamide. This reaction is most commonly and efficiently achieved through catalytic hydrogenation. A variety of catalysts can be employed for this purpose, with the choice often depending on the desired reaction conditions and selectivity.

Commonly used catalysts include platinum group metals such as palladium on carbon (Pd/C) and platinum oxide (PtO₂), as well as Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate, under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of the structurally similar 3-nitro-4-methoxy-acetylaniline has been successfully achieved using bimetallic copper/nickel nanoparticles, yielding the corresponding amino derivative with high selectivity. rsc.org Another example is the use of Raney nickel as a catalyst for the reduction of 3-nitro-4-methoxyacetanilide, which results in high conversion rates and product selectivity under controlled temperature and pressure. google.com

The general reaction can be represented as follows:

Table 1: Representative Catalytic Systems for Nitro Group Reduction

Nucleophilic Aromatic Substitution (SNAr) Driven by Nitro Activation

The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, the positions susceptible to nucleophilic attack are C-2 and C-6. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

A variety of nucleophiles can displace a suitable leaving group on the aromatic ring. While this compound itself does not possess a conventional leaving group like a halide, under certain conditions, other substituents or even the methoxy (B1213986) group could potentially be displaced, particularly with strong nucleophiles. The general principle of SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate, which then expels a leaving group to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The rate of SNAr reactions is influenced by the strength of the nucleophile, the nature of the leaving group, and the solvent. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are often employed to facilitate these reactions.

Table 2: Potential Nucleophiles for SNAr Reactions

Reactivity and Stability of the Methoxy Substituent

Aromatic Electrophilic Substitution Influences

The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Its electron-donating nature, through resonance, increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. In this compound, the directing effects of the methoxy and nitro groups are in opposition. The methoxy group directs incoming electrophiles to the ortho (C-2) and para (C-6) positions, while the nitro group is a meta-director (to C-2 and C-6 relative to itself). Therefore, both groups reinforce substitution at the C-2 and C-6 positions. However, the strong deactivating effect of the nitro group makes electrophilic substitution on this ring challenging.

De-etherification and Subsequent Derivatization

The methoxy group can be cleaved to yield the corresponding phenol (B47542) through a process known as de-etherification or O-demethylation. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). The resulting phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, allowing for the synthesis of a variety of derivatives.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

Catalytic Reduction of the Nitro Group: The mechanism of catalytic hydrogenation of a nitro group on a metal surface is a complex process. It is generally accepted to proceed through a series of intermediates. The nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the amino group (-NH₂).

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr is a two-step process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org This step is typically the rate-determining step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a key factor in determining the feasibility of an SNAr reaction, and it is significantly enhanced by the presence of strong electron-withdrawing groups like the nitro group. libretexts.org

Table 3: Compound Names Mentioned in the Article

Research Findings on this compound Remain Elusive

Despite a thorough search of available scientific literature and chemical databases, detailed information regarding the chemical compound this compound, specifically concerning its chemical reactivity, transformation mechanisms, and transition state analysis, is not available.

The user's request for a detailed article, including a "Transition State Analysis" under the section "Chemical Reactivity and Transformation Mechanisms," cannot be fulfilled due to the absence of foundational research on this particular molecule. Transition state analysis is a highly specific area of computational and experimental chemistry that requires prior knowledge of a compound's reactivity and reaction pathways. Without any established reactions involving this compound, a transition state analysis is not feasible.

It is important to note that while information exists for structurally related compounds, such as 3-Methoxy-4-nitrobenzaldehyde (B1600471), these findings cannot be extrapolated to this compound with scientific accuracy. The benzimidamide functional group imparts significantly different electronic and steric properties compared to an aldehyde, leading to distinct chemical behavior.

Therefore, until research on this compound is conducted and published, a scientifically accurate and detailed article on its chemical reactivity and transformation mechanisms, including a transition state analysis, cannot be generated.

Derivatization Strategies for Advanced Chemical Applications

Directed Functionalization at Imidamide Nitrogen Atoms

The imidamide functional group, characterized by its two nitrogen atoms, offers primary sites for directed derivatization. The nucleophilicity of these nitrogen atoms allows for a variety of chemical transformations, including alkylation, acylation, and arylation. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its solubility, reactivity, and potential biological interactions.

For instance, N-alkylation can be achieved using alkyl halides in the presence of a suitable base. The choice of alkyl group can be varied to introduce a wide range of functionalities, from simple aliphatic chains to more complex moieties bearing additional reactive handles. Similarly, acylation with acid chlorides or anhydrides can introduce carbonyl groups, providing further opportunities for conjugation or modification.

Table 1: Potential Reactions for Functionalization of Imidamide Nitrogens

Reaction TypeReagent ExamplePotential Product Feature
AlkylationIodomethaneIntroduction of a methyl group
AcylationAcetyl chlorideIntroduction of an acetyl group
ArylationPhenylboronic acidIntroduction of a phenyl group
SulfonylationTosyl chlorideIntroduction of a tosyl group for protection or further reaction

Diversification via Aromatic Substitution Patterns

The aromatic ring of 3-Methoxy-4-nitrobenzimidamide is amenable to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups to the core structure. The existing methoxy (B1213986) and nitro groups exert strong directing effects, influencing the position of incoming substituents.

The methoxy group is an activating, ortho, para-director for electrophilic aromatic substitution due to its electron-donating resonance effect. Conversely, the nitro group is a strongly deactivating, meta-director owing to its electron-withdrawing nature. In the case of this compound, the positions ortho and para to the methoxy group are C2 and C5, while the position meta to the nitro group is C2. Therefore, electrophilic substitution is strongly directed to the C2 position, which is activated by the methoxy group and not strongly deactivated by the nitro group.

Nucleophilic aromatic substitution (SNAr) is also a viable strategy, particularly due to the presence of the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. Positions ortho and para to the nitro group are susceptible to SNAr. While the C3 position (bearing the methoxy group) is ortho to the nitro group, displacement of the methoxy group would require harsh conditions.

Conjugation Strategies for Hybrid Molecules

The development of hybrid molecules, where two or more distinct molecular entities are covalently linked, is a powerful strategy in drug discovery and materials science. This compound can serve as a building block for such conjugates through several approaches.

One primary strategy involves the chemical reduction of the nitro group to an aromatic amine. This transformation opens up a plethora of well-established bioconjugation chemistries. The resulting amino group can be readily coupled to biomolecules such as proteins, peptides, or nucleic acids, as well as synthetic polymers and other small molecules. Common coupling reactions include amide bond formation with carboxylic acids, reductive amination with aldehydes or ketones, and the formation of sulfonamides.

Alternatively, the nitroaromatic moiety itself can be utilized in certain conjugation reactions. For example, "click chemistry," a set of powerful and reliable reactions, offers avenues for conjugation. While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is most common, other click reactions could be adapted for use with a suitably modified this compound scaffold.

Derivatization for Enhanced Analytical Performance

Beyond altering its fundamental properties for specific applications, derivatization can also be employed to enhance the analytical performance of this compound, facilitating its detection and quantification in complex matrices.

Chromatographic Separation Improvement

For challenging separations, particularly of isomers or closely related analogues, derivatization can significantly improve chromatographic performance. By introducing a functional group that alters the polarity or size of the molecule, retention times in high-performance liquid chromatography (HPLC) can be modulated. For instance, esterification or etherification of a hydroxyl group (if introduced onto the scaffold) can decrease polarity, leading to longer retention on a reversed-phase column.

Furthermore, the introduction of a chiral derivatizing agent can enable the separation of enantiomers on a non-chiral stationary phase, a crucial step in the analysis of many biologically active compounds.

Spectroscopic Tagging for Advanced Detection

To enhance detection sensitivity and selectivity, spectroscopic tags can be covalently attached to the this compound molecule. This is particularly valuable for trace analysis.

Fluorescent Tagging: A common strategy is the introduction of a fluorophore. After reduction of the nitro group to an amine, a wide variety of fluorescent labeling reagents can be employed. These reagents typically contain a reactive group that specifically targets amines, such as an isothiocyanate, a succinimidyl ester, or a sulfonyl chloride. The resulting fluorescently tagged molecule can be detected with high sensitivity using fluorescence spectroscopy or a fluorescence detector in HPLC.

Table 2: Examples of Fluorescent Labeling Reagents for Primary Amines

ReagentReactive GroupExcitation Max (nm)Emission Max (nm)
Fluorescein isothiocyanate (FITC)Isothiocyanate~495~519
Dansyl chlorideSulfonyl chloride~335~518
N-hydroxysuccinimide (NHS)-esters of rhodamineNHS-ester~550~570

By strategically applying these derivatization techniques, the chemical properties of this compound can be systematically tailored, paving the way for its application in diverse fields, from medicinal chemistry to materials science and analytical chemistry.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 4 Nitrobenzimidamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure

No high-resolution NMR data, including 1H or 13C NMR spectra, for 3-Methoxy-4-nitrobenzimidamide is currently available in the public domain. Such data would be essential for confirming the compound's basic structure, determining the electronic environment of its atoms, and analyzing its conformational properties in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published studies employing multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. These advanced experiments are crucial for unambiguously assigning proton and carbon signals and establishing through-bond connectivity, which is fundamental to a complete structural elucidation.

Solid-State NMR for Crystalline Forms

Information regarding the analysis of this compound in its solid, crystalline form using solid-state NMR (ssNMR) is also absent from the scientific literature. ssNMR would provide valuable insights into the compound's structure, polymorphism, and intermolecular interactions within the crystal lattice.

Advanced Mass Spectrometry for Molecular Structure Confirmation

Detailed mass spectrometry analyses are critical for confirming the molecular weight and elemental composition of a compound. However, specific data for this compound is not documented.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, which would provide a precise mass measurement to confirm the molecular formula of this compound, has been published.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Similarly, there are no available tandem mass spectrometry (MS/MS) studies for this compound. MS/MS analysis would be necessary to investigate its fragmentation pathways, offering deeper structural insights and corroborating the proposed structure by identifying characteristic fragment ions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its absolute stereochemistry and detailed information about intermolecular interactions, such as hydrogen bonding and crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific experimental FT-IR and Raman spectroscopic data for this compound. While spectroscopic information for analogous compounds, such as derivatives of benzaldehyde (B42025) and benzamide (B126), is available, a direct analysis of the vibrational modes of this compound is not presently documented in published research.

In the absence of experimental data, a theoretical analysis based on computational chemistry methods, such as Density Functional Theory (DFT), would be required to predict the vibrational frequencies. Such a study would provide insights into the characteristic vibrational modes of the molecule. For a molecule with the structure of this compound, one would anticipate specific vibrational signatures corresponding to its key functional groups:

N-H Vibrations: The imidamide group (-C(=NH)NH2) possesses both symmetric and asymmetric N-H stretching vibrations, typically observed in the region of 3200-3500 cm⁻¹. The bending vibrations of the N-H bonds would be expected at lower frequencies.

C=N Stretching: The carbon-nitrogen double bond of the imidamide group would exhibit a characteristic stretching vibration.

NO₂ Vibrations: The nitro group (-NO₂) is expected to show strong asymmetric and symmetric stretching bands, typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-O Stretching: The methoxy (B1213986) group (-OCH₃) would be identifiable by its C-O stretching vibrations.

Aromatic Ring Vibrations: The substituted benzene (B151609) ring will have a series of characteristic C-H and C=C stretching and bending vibrations.

The potential for intramolecular and intermolecular hydrogen bonding, particularly involving the imidamide and nitro groups, could lead to shifts and broadening of the corresponding vibrational bands. A detailed analysis of these shifts in experimental spectra would be crucial for understanding the hydrogen bonding network in the solid state.

Interactive Data Table: Predicted Vibrational Frequencies of this compound (Theoretical)

Since no experimental data is available, the following table is a hypothetical representation of predicted vibrational frequencies based on known ranges for the functional groups present in this compound.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Imidamide (-C(=NH)NH₂)N-H Asymmetric Stretch~3400
Imidamide (-C(=NH)NH₂)N-H Symmetric Stretch~3300
Imidamide (-C(=NH)NH₂)C=N Stretch~1650
Nitro (-NO₂)Asymmetric Stretch~1550
Nitro (-NO₂)Symmetric Stretch~1350
Methoxy (-OCH₃)C-H Stretch~2950
Aromatic RingC=C Stretch~1600, ~1480
Aromatic RingC-H Stretch~3050

Electronic Absorption and Emission Spectroscopy for Optical Properties

Similar to the vibrational spectroscopic data, there is a lack of published experimental electronic absorption (UV-Vis) and emission (fluorescence or phosphorescence) spectra for this compound. The electronic properties of this compound would be determined by the electronic transitions within the molecule, influenced by the interplay of the aromatic ring and its substituents.

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, on the benzimidamide core would likely result in a complex spectrum with multiple absorption maxima. The specific wavelengths of these absorptions would provide information about the energy levels of the molecular orbitals.

Information regarding the luminescent properties of this compound is also not available. To determine if the compound is fluorescent or phosphorescent, experimental measurements of its emission spectrum upon excitation at a suitable wavelength would be necessary. The quantum yield and lifetime of any observed emission would be key parameters in characterizing its photophysical properties.

Interactive Data Table: Anticipated Electronic Absorption Properties of this compound (Theoretical)

This table provides a hypothetical overview of the expected electronic transitions for this compound based on its structure.

Electronic TransitionChromophoreExpected λmax (nm) Range
π → πAromatic Ring, C=N200-300
n → πC=N, NO₂>300
Intramolecular Charge TransferDonor-Acceptor System>300

Computational and Theoretical Investigations of 3 Methoxy 4 Nitrobenzimidamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. A hypothetical DFT study on 3-Methoxy-4-nitrobenzimidamide would typically involve the use of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry. Such a study would yield important parameters, which could be presented as follows:

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Bond/Angle Predicted Value
Bond Length C-N (imidamide) Data not available
Bond Length C=N (imidamide) Data not available
Bond Angle N-C-N (imidamide) Data not available
Dihedral Angle O-C (methoxy)-C-C Data not available

Furthermore, DFT calculations would provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to validate DFT results. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, could provide benchmark data for the geometric and electronic structure of this compound. To date, no such studies have been published.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, such as the C-C bond connecting the phenyl ring to the imidamide group and the C-O bond of the methoxy (B1213986) group, suggests that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This would identify the most stable conformers (global and local minima) and the energy barriers between them. Without dedicated research, the preferred spatial arrangement of this molecule remains undetermined.

Reaction Mechanism Studies and Energetics of Transformations

Computational studies are invaluable for elucidating the step-by-step pathways of chemical reactions and determining their energetic feasibility. For this compound, potential reactions of interest could include its synthesis, hydrolysis, or its role as an intermediate in a larger reaction scheme.

Transition State Characterization

To understand the kinetics of a reaction involving this compound, it would be necessary to locate and characterize the transition state structures for each elementary step. This involves calculating the vibrational frequencies to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Reaction Coordinate Mapping

Mapping the reaction coordinate, often through Intrinsic Reaction Coordinate (IRC) calculations, would connect the reactants, transition state, and products, providing a complete energy profile of the reaction. This would allow for the determination of activation energies and reaction enthalpies. Currently, no such reaction pathways have been computationally explored for this specific molecule in the available literature.

In-Silico Exploration of this compound: A Computational and Theoretical Analysis

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations focusing specifically on the chemical compound this compound are not publicly available. Therefore, the construction of an in-depth article as per the requested outline is not feasible at this time.

The scientific community actively employs computational methods to predict the properties and behaviors of molecules. Molecular dynamics simulations offer insights into the conformational changes and intermolecular interactions of a compound over time, providing a dynamic picture of its behavior at the atomic level. Furthermore, quantum chemical calculations are routinely used to predict spectroscopic parameters such as vibrational frequencies (infrared and Raman), electronic transitions (UV-Visible), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable when compared with experimental data, as they help in the structural elucidation and characterization of new compounds.

While a wealth of computational and spectroscopic research exists for structurally related compounds, such as 3-methoxy-4-nitrobenzamide (B1366988), this information cannot be extrapolated to this compound due to the significant difference in their functional groups—an imidamide versus an amide. This structural change would lead to distinct electronic and steric properties, resulting in different dynamic behaviors and spectroscopic signatures.

The absence of specific research on this compound suggests that it may be a novel compound or one that has not yet been the subject of published computational and spectroscopic studies. As such, the data required to populate the requested sections on molecular dynamics simulations and spectroscopic parameter prediction does not exist in the public domain.

Future research initiatives may synthesize and characterize this compound, at which point computational and theoretical investigations would likely be undertaken to complement the experimental findings. Such studies would be crucial in understanding the fundamental properties of this compound and its potential applications. Until such research is published, a detailed article on its computational and theoretical aspects cannot be accurately and factually generated.

Applications of 3 Methoxy 4 Nitrobenzimidamide in Chemical Synthesis and Materials Science

Role as a Precursor in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.orgbeilstein-journals.org While benzimidazole (B57391) derivatives and nitroaromatic compounds can participate in various organic transformations, there is no specific mention in the reviewed literature of 3-Methoxy-4-nitrobenzimidamide being utilized as a reactant or precursor in any named or novel multi-component reaction. The inherent reactivity of the benzimidamide functional group, in theory, could allow it to act as a nucleophile or participate in condensation reactions, which are common steps in many MCRs. However, no concrete examples or studies demonstrating this for the specific compound have been found.

Integration into Polymeric Structures and Material Design

The integration of small molecules into polymers, either as monomers for new specialty polymers or as functional groups attached to existing polymer backbones, is a common strategy to tailor material properties.

Monomer for Specialty Polymers

A search for the use of This compound as a monomer in polymerization reactions yielded no results. For a molecule to act as a monomer, it typically needs to possess at least two reactive functional groups that can participate in chain-growth or step-growth polymerization. While the imidamide and nitro groups could potentially be modified to introduce polymerizable functionalities, there is no evidence in the literature that this has been explored or achieved for This compound .

Functionalization of Polymer Backbones

Similarly, no studies have been found that describe the use of This compound for the functionalization of existing polymer backbones. This process would involve chemically grafting the molecule onto a pre-formed polymer to impart specific properties, such as altered solubility, thermal stability, or chemical reactivity. The lack of available research in this area indicates that this specific application has not been reported.

Use as a Ligand in Coordination Chemistry (excluding biological activity)

The coordination chemistry of ligands containing nitrogen and oxygen donor atoms is a vast field of study. Benzimidazole and related heterocyclic structures are known to form stable complexes with a variety of metal ions. nih.govnih.gov These complexes can exhibit interesting structural, electronic, and catalytic properties.

Synthesis of Metal Complexes

While related compounds such as 2-(4-nitrophenyl)-1H-benzimidazole and Schiff bases derived from substituted benzaldehydes are known to act as ligands to form metal complexes nih.govresearchgate.net, there is no specific literature detailing the synthesis of metal complexes using This compound as a ligand. The benzimidamide moiety contains potential nitrogen donor atoms that could coordinate to a metal center. However, without experimental studies, the synthesis, structure, and stability of any such potential complexes remain purely speculative.

Investigation of Catalytic Properties of Metal-Ligand Complexes

The investigation of the catalytic properties of metal complexes is a significant area of research. mdpi.comrsc.org Metal complexes containing benzimidazole-type ligands have been explored for various catalytic applications. nih.gov Given that no metal complexes of This compound have been reported, it follows that no studies on their catalytic properties have been conducted or published. Therefore, there is no information available on the potential catalytic activity of any such hypothetical complexes.

Despite a comprehensive search for scientific literature, no specific applications of This compound in the synthesis of non-heterocyclic fine chemicals could be identified. Research and documentation predominantly focus on related compounds such as 3-methoxy-4-nitrobenzaldehyde (B1600471) and 3-methoxy-4-nitrobenzoic acid, which primarily serve as precursors for heterocyclic structures, most notably benzimidazoles.

The available scientific data does not provide sufficient information to detail the use of this compound in fine chemical synthesis beyond the realm of heterocyclic chemistry, as stipulated by the request. Therefore, it is not possible to generate an article on the "Application in Fine Chemical Synthesis Beyond Heterocycles" for this specific compound based on current scientific literature.

Future Research Directions and Unexplored Avenues for 3 Methoxy 4 Nitrobenzimidamide

Development of Novel Cascade and Domino Reactions

The structural features of 3-Methoxy-4-nitrobenzimidamide make it an ideal candidate for the design of complex and efficient cascade and domino reactions. These reactions, where multiple bonds are formed in a single operation, are at the forefront of modern synthetic chemistry for building molecular complexity with high atom economy.

Future work could focus on several hypothetical yet plausible reaction pathways:

Reductive Cyclization Cascades: A one-pot reaction could be initiated by the selective reduction of the nitro group to an amine. This in-situ generated aniline (B41778) derivative could then undergo a subsequent intramolecular cyclization with the imidamide group to forge novel heterocyclic ring systems, such as benzimidazoles. nih.govorganic-chemistry.orgresearchgate.netmit.edu The specific outcome could be directed by the choice of catalyst and reaction conditions.

Domino Reactions Involving the Imidamide: The imidamide group itself contains both nucleophilic and electrophilic centers. Researchers could explore domino reactions where one nitrogen atom of the imidamide acts as a nucleophile to initiate a sequence, with subsequent steps involving the other nitrogen or the aromatic ring. nih.gov

Multi-component Reactions: The compound could serve as a key building block in three- or four-component reactions. For example, the imidamide could react with an aldehyde and an isocyanide in a Ugi-type reaction, with the nitro and methoxy (B1213986) groups providing handles for further transformations.

Table 1: Proposed Domino Reaction Concepts
Reaction TypeKey TransformationPotential ReagentsAnticipated Product Class
Reductive CyclizationNitro group reduction followed by intramolecular cyclizationH₂, Pd/C; or Transfer hydrogenation reagentsSubstituted Benzimidazoles
Michael Addition-CyclizationImidamide N-H addition to an α,β-unsaturated systemElectron-deficient alkenes (e.g., acrylates)Functionalized Dihydropyrimidines
Palladium-Catalyzed CascadeSequential C-N bond formationsAryl halides, Pd catalyst, baseComplex N-Aryl Heterocycles

Asymmetric Synthesis Utilizing the Imidamide Functionality

The development of asymmetric syntheses is crucial for producing enantiomerically pure compounds. The imidamide group in this compound offers several unexplored strategies for asymmetric induction.

Chiral Ligand Development: The two nitrogen atoms of the imidamide can act as a bidentate ligand to coordinate with transition metals. Future research could involve synthesizing chiral versions of this compound or using the existing structure as a ligand in asymmetric catalysis. Chiral ferrocenyl amidines, for example, have shown promise in this area. ethz.ch

Organocatalysis: The basicity and hydrogen-bond donating capabilities of the imidamide group make it a potential motif for organocatalysis. acs.orgnih.gov It could be used to activate substrates in reactions like asymmetric aza-Michael additions or aza-Henry reactions. nih.govbeilstein-journals.org

Chiral Auxiliary: The imidamide could be temporarily attached to a prochiral molecule as a chiral auxiliary. Its defined steric environment could then direct the stereochemical outcome of a subsequent reaction before being cleaved.

Exploration of Sustainable Synthetic Methodologies

Green chemistry principles are increasingly important in chemical synthesis. Future research should focus on developing environmentally benign methods for both the synthesis and application of this compound.

Greener Synthesis Routes: Traditional methods for synthesizing nitroaromatics and amidines often rely on harsh reagents and organic solvents. mdpi.comresearchgate.net Research into alternative, sustainable routes is a key objective. This could involve using solid acid catalysts for nitration, employing enzymatic methods for amide/amidine bond formation, or utilizing greener solvents like water or cyclopentyl methyl ether. nih.govnih.govresearchgate.netnih.govscribd.comwjpmr.com

Catalyst-Free Reactions: Investigating catalyst-free reactions in environmentally friendly solvents like water represents a significant green approach. nih.gov For instance, the nucleophilic substitution of the nitro group could potentially be achieved with carbon nucleophiles in an aqueous medium. nih.gov

Atom Economy: Designing syntheses that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Cascade and multi-component reactions (as mentioned in section 8.1) are excellent strategies for improving atom economy.

Advanced Materials Applications and Performance Optimization

The electronic structure of this compound suggests significant potential for applications in materials science, particularly in optics and electronics.

Nonlinear Optical (NLO) Materials: The molecule possesses an electron-donating group (-OCH₃) and a strong electron-withdrawing group (-NO₂) on a π-conjugated aromatic system. This "push-pull" architecture is a classic design for molecules with high second- or third-order nonlinear optical (NLO) properties. rsc.orgnih.govresearchgate.netacs.org These materials are in demand for applications in telecommunications, optical data storage, and optical switching. rsc.orgacs.org Future work would involve synthesizing the compound and measuring its hyperpolarizability.

Polymer Building Blocks: The imidamide and nitro functionalities can be used as handles to incorporate the molecule into polymers. This could lead to the development of thermally stable polymers with tailored optical or electronic properties.

Organic Semiconductors: The aromatic core and polarizable functional groups suggest that derivatives of this compound could be investigated as organic semiconductors for use in devices like organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Table 2: Potential Advanced Materials Applications
Application AreaRelevant Molecular FeatureResearch Goal
Nonlinear OpticsPush-pull system (Methoxy/Nitro groups)Synthesize and measure second/third-order hyperpolarizability (β, γ)
Functional PolymersReactive sites on imidamide and nitro groupsIncorporate into polymer backbones for thermally stable, high-performance materials
Coordination PolymersImidamide as a metal-coordinating ligandCreate novel metal-organic frameworks (MOFs) with catalytic or sensing properties

Deepening Theoretical Understanding of Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving resources. semanticscholar.org For this compound, theoretical studies are essential to unlock its full potential.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This would identify the most likely sites for electrophilic and nucleophilic attack, providing a roadmap for its reactivity. researchgate.netmdpi.com

Reaction Mechanism Simulation: Theoretical modeling can elucidate the mechanisms of potential reactions, such as the cascade sequences or asymmetric transformations proposed above. By calculating the energies of intermediates and transition states, researchers can predict the feasibility of a reaction and identify potential bottlenecks. researchgate.net

Predicting Properties: Computational methods can predict key physical and chemical properties before synthesis, including spectroscopic signatures (NMR, IR, UV-Vis), dipole moments, and even NLO properties, helping to prioritize the most promising avenues for experimental investigation. acs.org

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The imidamide group is an excellent functional group for directing such assemblies.

Hydrogen Bonding Networks: The imidamide group has both hydrogen bond donors (N-H) and acceptors (C=N), allowing it to form robust and directional hydrogen bonds. mdpi.comnih.govnih.govsemanticscholar.org This could be exploited to create complex supramolecular structures like one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. nih.govresearchgate.net

Crystal Engineering: By co-crystallizing this compound with other molecules, particularly those with complementary hydrogen bonding sites like carboxylic acids, it may be possible to engineer novel crystalline materials with specific properties. acs.org

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, which would work in concert with hydrogen bonding to stabilize and direct the formation of supramolecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-4-nitrobenzimidamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amidation reactions, leveraging nitrobenzoyl chloride intermediates. For example, reacting 4-nitrobenzoyl chloride with a methoxy-substituted benzimidamide precursor under controlled conditions (e.g., anhydrous solvents like DCM, base catalysts such as triethylamine). Optimization involves adjusting stoichiometry, reaction time (12–24 hours), and temperature (0–25°C) to maximize yield . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H NMR : Identify methoxy (-OCH₃) protons as singlets near δ 3.8–4.0 ppm and nitro group-induced deshielding in aromatic protons (δ 7.5–8.5 ppm).
  • IR Spectroscopy : Confirm C=O (amide I band ~1650 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹) groups.
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with computational predictions (e.g., DFT) for validation .

Q. How does the nitro group influence the compound’s reactivity in substitution or reduction reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reduction (e.g., using H₂/Pd-C or NaBH₄/Cu) converts the nitro group to an amine (-NH₂), altering electronic properties and enabling further functionalization. Monitor reaction progress via TLC and isolate intermediates under inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Methodological Answer : Contradictions may arise from impurities (e.g., unreacted nitrobenzoyl chloride) or solvent residues. Use iterative purification (recrystallization, column chromatography) and orthogonal characterization (XRD, elemental analysis). For reaction anomalies, employ kinetic studies (e.g., varying temperature/pH) or computational modeling (DFT) to identify competing pathways .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological or material science applications of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry to study electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity.
  • Molecular Docking : Screen against protein targets (e.g., enzymes in cancer pathways) to assess binding affinity. Use software like AutoDock Vina with force fields (AMBER/CHARMM) for simulations. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at intervals (0, 24, 48 hours).
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Store samples under controlled humidity (desiccators) to isolate moisture effects .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) enhance mechanistic studies of this compound’s reactions?

  • Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹⁵N-nitro group) to track reaction pathways via NMR or mass spectrometry. For example, use ¹³C-labeled methoxy groups to study regioselectivity in substitution reactions. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.